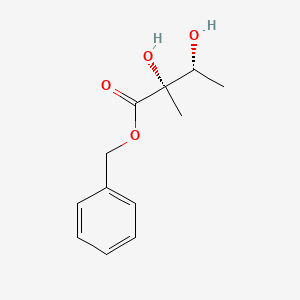
Furaneol β-D-glucopyranoside Tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a glucopyranoside analogue and is a significant component found in strawberries, contributing to their characteristic aroma . Furaneol β-D-glucopyranoside Tetraacetate is known for its stability and is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furaneol β-D-glucopyranoside Tetraacetate typically involves the acetylation of Furaneol β-D-glucopyranoside. The process begins with the preparation of Furaneol β-D-glucopyranoside, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Furaneol β-D-glucopyranoside Tetraacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent glucopyranoside form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Furaneol β-D-glucopyranoside, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Furaneol β-D-glucopyranoside Tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in the biosynthesis of aroma compounds in fruits.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the food and beverage industry for flavor enhancement and in the fragrance industry for its aromatic properties
Mécanisme D'action
The mechanism of action of Furaneol β-D-glucopyranoside Tetraacetate involves its interaction with specific enzymes and receptors in biological systems. In plants, it is involved in the biosynthesis of aroma compounds through the action of enzymes such as quinone oxidoreductase. The compound’s acetyl groups play a crucial role in its stability and reactivity, influencing its interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Furaneol β-D-glucopyranoside Tetraacetate can be compared with other similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): The parent compound, known for its strong caramel-like aroma.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): A methyl ether derivative with similar aromatic properties.
4-Hydroxy-5-methyl-3(2H)-furanone (HMF): Another furanone derivative with distinct chemical properties
This compound is unique due to its glucopyranoside structure, which enhances its stability and makes it suitable for various applications in different fields .
Propriétés
Numéro CAS |
121063-57-8 |
|---|---|
Formule moléculaire |
C₂₀H₂₆O₁₂ |
Poids moléculaire |
458.41 |
Synonymes |
2,5-Dimethyl-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-3(2H)-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)
